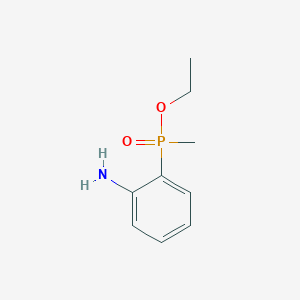

Ethyl (2-aminophenyl)(methyl)phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2-aminophenyl)(methyl)phosphinate is a useful research compound. Its molecular formula is C9H14NO2P and its molecular weight is 199.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of phosphonates, including ethyl (2-aminophenyl)(methyl)phosphinate, in cancer therapy. Research indicates that derivatives of α-aminophosphonates exhibit significant cytotoxic activity against various cancer cell lines, including colorectal carcinoma and epidermoid carcinoma. The compounds were tested using the MTT assay, showing varying degrees of effectiveness with some derivatives achieving IC50 values indicative of strong anticancer activity .

Pharmacological Properties

The incorporation of phosphorus into organic compounds has been linked to enhanced pharmacological profiles. This compound serves as a key intermediate in synthesizing five-membered heterocyclic compounds that demonstrate promising pharmacological activities. Such compounds are notable for their stability and ease of handling, making them suitable for further development in drug synthesis .

Material Science

Synthesis of Heterocycles

this compound is utilized in the synthesis of 1,3-benzoazaphosphole analogues, which are valuable for their material properties. These heterocycles have applications in organic electronics and photonic devices due to their unique electronic properties and stability under ambient conditions. The synthetic routes explored for these compounds indicate a growing interest in phosphorus-containing materials for advanced technological applications .

Environmental Applications

Water Treatment

The compound has potential applications in environmental science, particularly in water decontamination systems. Phosphonates are known for their ability to chelate metals, making them effective agents for removing heavy metals from contaminated water sources. The structural characteristics of this compound allow it to form stable complexes with various metal ions, facilitating their extraction from aqueous solutions .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxic activity against cancer cell lines |

| Material Science | Synthesis of heterocycles | Promising electronic properties for use in organic electronics |

| Environmental Science | Water treatment | Effective metal chelation for heavy metal removal from water sources |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of α-aminophosphonates including this compound were synthesized and evaluated for their anticancer properties against HCT-116 and HEP2 cell lines. The results indicated that certain derivatives exhibited potent activity with low IC50 values, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Metal Ion Extraction

A study focused on the use of phosphonates for the extraction of lead ions from contaminated water demonstrated that this compound could effectively bind to lead ions, facilitating their removal through sorption techniques. This application highlights the compound's utility in addressing environmental pollution issues .

Propiedades

Fórmula molecular |

C9H14NO2P |

|---|---|

Peso molecular |

199.19 g/mol |

Nombre IUPAC |

2-[ethoxy(methyl)phosphoryl]aniline |

InChI |

InChI=1S/C9H14NO2P/c1-3-12-13(2,11)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 |

Clave InChI |

AUGLWBSGESWQFL-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(C)C1=CC=CC=C1N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.